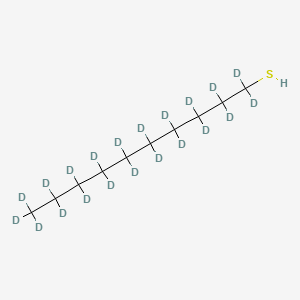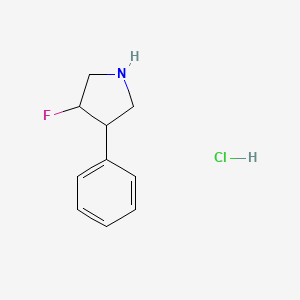
3-Fluoro-4-phenylpyrrolidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-4-phenylpyrrolidine hydrochloride is a chemical compound with the molecular formula C10H13ClFN It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a fluorine atom and a phenyl group attached to the pyrrolidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-phenylpyrrolidine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzaldehyde and pyrrolidine.
Formation of Intermediate: The initial step involves the condensation of 4-fluorobenzaldehyde with pyrrolidine to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield 3-fluoro-4-phenylpyrrolidine.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3-Fluoro-4-phenylpyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can further modify the pyrrolidine ring or the phenyl group.
Substitution: The fluorine atom or the phenyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Wissenschaftliche Forschungsanwendungen
3-Fluoro-4-phenylpyrrolidine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is employed in studies investigating the biological activity of fluorinated pyrrolidine derivatives.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-Fluoro-4-phenylpyrrolidine hydrochloride involves its interaction with specific molecular targets. The fluorine atom and the phenyl group contribute to its binding affinity and selectivity towards these targets. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Fluoropyrrolidine: Lacks the phenyl group, resulting in different chemical and biological properties.
4-Phenylpyrrolidine: Lacks the fluorine atom, affecting its reactivity and interactions.
3-Chloro-4-phenylpyrrolidine: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and biological activity.
Uniqueness
3-Fluoro-4-phenylpyrrolidine hydrochloride is unique due to the presence of both the fluorine atom and the phenyl group. This combination imparts distinct chemical properties, such as increased lipophilicity and altered electronic effects, which can influence its reactivity and biological activity.
Eigenschaften
Molekularformel |
C10H13ClFN |
|---|---|
Molekulargewicht |
201.67 g/mol |
IUPAC-Name |
3-fluoro-4-phenylpyrrolidine;hydrochloride |
InChI |
InChI=1S/C10H12FN.ClH/c11-10-7-12-6-9(10)8-4-2-1-3-5-8;/h1-5,9-10,12H,6-7H2;1H |
InChI-Schlüssel |
GIZSGVXLLJKWCI-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(CN1)F)C2=CC=CC=C2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


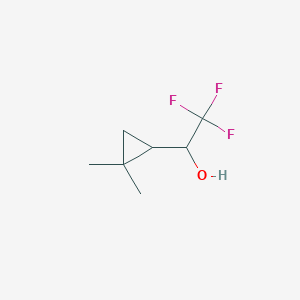
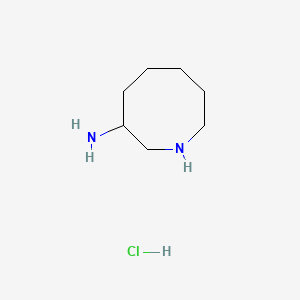
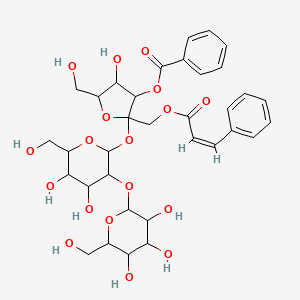
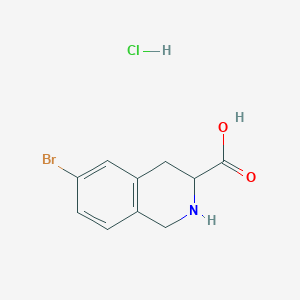
![4-[({6-[(tert-butoxy)carbonyl]-6-azaspiro[2.5]octan-1-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]thiophene-2-carboxylic acid](/img/structure/B15127482.png)
![rac-methyl (1R,6S)-2-azabicyclo[4.1.0]heptane-1-carboxylate hydrochloride](/img/structure/B15127487.png)

![Ethyl 5-hydroxy-8-nitro-5-(trifluoromethyl)-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B15127491.png)
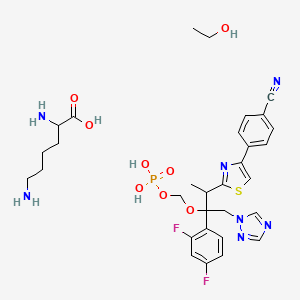
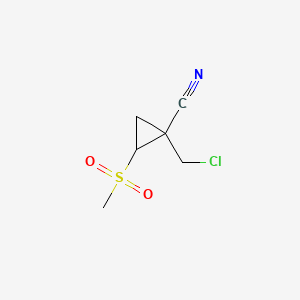
![1-[1-[(10,16-dimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)oxy]propan-2-yl]-3-phenylurea](/img/structure/B15127532.png)
![5-[(2,4-Diaminopyrimidin-5-yl)methyl]benzene-1,2,3-triol](/img/structure/B15127534.png)

